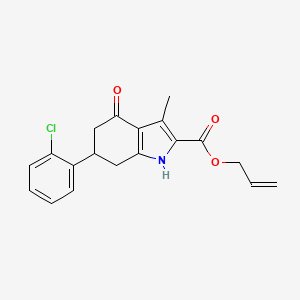
ethyl 7-isopropyl-3,8-dimethyl-2,6-nonadienoate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions, including nucleophilic and electrophilic attacks, protection and deprotection of functional groups, and stereocontrolled addition reactions. For instance, the synthesis of weak nucleophilic bases and various organic compounds involves steps like alkene diacylation, selective transformation, and cyclization processes (Balaban et al., 2004), (Matsui et al., 1986).
Molecular Structure Analysis
The molecular structure of organic compounds is critical in determining their reactivity and physical properties. X-ray crystallography, NMR spectroscopy, and molecular modeling are common techniques used for structural analysis. For example, compounds similar to "ethyl 7-isopropyl-3,8-dimethyl-2,6-nonadienoate" have been analyzed to understand their stereochemistry and conformational preferences, which are crucial for their chemical behavior and reactivity (Erxleben, 2001).
Chemical Reactions and Properties
The chemical reactivity of compounds like "ethyl 7-isopropyl-3,8-dimethyl-2,6-nonadienoate" encompasses a wide range of reactions, including addition, elimination, substitution, and rearrangement reactions. These reactions are influenced by the molecular structure, electronic effects, and the presence of functional groups. For example, the presence of isopropyl and dimethyl groups can sterically hinder or facilitate certain reactions, affecting the overall reactivity and yield of desired products (Kawamoto et al., 1980).
Wissenschaftliche Forschungsanwendungen
Catalysis and Organic Synthesis
Ethyl 7-isopropyl-3,8-dimethyl-2,6-nonadienoate has been explored in the field of organic synthesis and catalysis. A study demonstrated its use in the phosphine-catalyzed [4 + 2] annulation process, leading to the synthesis of highly functionalized tetrahydropyridines. This method offers excellent yields and regioselectivity, contributing significantly to the synthesis of complex organic molecules (Zhu, Lan, & Kwon, 2003).
Material Science and Polymer Research
In material science, this compound's derivatives have been used in various applications. One such application is in the polymerization process. For instance, a study discusses the use of ethylene-bridged bis(N,N-diisopropyl-1-aminoboratabenzene-4-yl)zirconium dichloride, a compound related to ethyl 7-isopropyl-3,8-dimethyl-2,6-nonadienoate, as a catalyst for olefin polymerization (Ashe, Al-Ahmad, Fang, & Kampf, 1998).
Environmental Applications
The environmental applications of derivatives of ethyl 7-isopropyl-3,8-dimethyl-2,6-nonadienoate have been studied, particularly in the context of sustainable fuel production. For example, research into the separation of azeotropic mixtures of isopropyl alcohol and ethyl acetate, which are derivatives of this compound, reveals methods for producing renewable fuels (Zhang, Xu, Yang, Gao, Xu, Zhang, & Wang, 2020).
Pharmaceutical and Biomedical Research
In the realm of biomedical research, derivatives of ethyl 7-isopropyl-3,8-dimethyl-2,6-nonadienoate have been investigated for their potential in drug delivery systems and as crosslinkers in nanotechnology. For instance, the use of 1-ethyl-3-(3-dimethylaminopropyl) carbondiimide, a related compound, in the crosslinking of biomolecules to nanostructures has been explored, highlighting its role in enhancing the efficiency of drug delivery systems (Hao, Xu, He, Yang, Huang, Xing, & Chen, 2011).
Eigenschaften
IUPAC Name |
ethyl (2E)-3,8-dimethyl-7-propan-2-ylnona-2,6-dienoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28O2/c1-7-18-16(17)11-14(6)9-8-10-15(12(2)3)13(4)5/h10-13H,7-9H2,1-6H3/b14-11+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIOBPKYIXWXYJQ-SDNWHVSQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C(C)CCC=C(C(C)C)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C(\C)/CCC=C(C(C)C)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl (2E)-3,8-dimethyl-7-propan-2-ylnona-2,6-dienoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-3,5-dichlorobenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4625855.png)
![1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-(methylsulfonyl)piperazine](/img/structure/B4625858.png)
![N-cyclopentyl-3-[(4-methylbenzoyl)amino]benzamide](/img/structure/B4625863.png)
![N~1~-(2,4-difluorophenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4625878.png)
![3-(2-methoxyphenyl)-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B4625886.png)


![N-[2-(3-chlorophenyl)ethyl]-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea](/img/structure/B4625912.png)
![N-[2-(3-chlorophenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4625914.png)
![N-ethyl-4-methyl-3-[(phenylsulfonyl)amino]benzamide](/img/structure/B4625919.png)
![3-(4-chlorobenzoyl)-7,9-dioxatricyclo[4.2.1.0~2,4~]nonan-5-one](/img/structure/B4625922.png)
![N-(2-isopropyl-6-methylphenyl)-4-[(phenylthio)methyl]benzamide](/img/structure/B4625926.png)
![2-{[(4,5-diphenyl-1,3-thiazol-2-yl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B4625946.png)
![N-[3-(methylthio)phenyl]-4-(3-pyridinylmethyl)-1-piperazinecarboxamide](/img/structure/B4625947.png)